molecular formula C19H19ClN2O3S B2739256 1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-27-9

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2739256
CAS No.: 873811-27-9
M. Wt: 390.88
InChI Key: MMIUQXPPPICGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes

This research highlights the synthesis and characterization of novel mononuclear complexes involving bisthienylethenes, which exhibit distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science and molecular electronics (Cao, Wei, Li, & Gu, 2015).

Synthesis and Structural Analysis of Trans-Fused Ureas

The study describes the preparation and structural analysis of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, indicating their potential for developing novel chemical structures and materials (Ellis, Sammes, Hursthouse, & Neidle, 1972).

Novel Spiro-Linked Imidazole-Oxindoles and Imidazoline-Thiones Synthesis

This research demonstrates the synthesis of novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the creation of structurally unique spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which could have implications in organic chemistry and pharmaceuticals (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Development of Novel Metal-Organic Frameworks

The study explores the synthesis of novel metal-organic frameworks (MOFs) using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands, indicating potential applications in catalysis, gas storage, and separation technologies (Sun, Qi, Wang, Che, & Zheng, 2010).

Molecular Structure and Substitution Reaction of Chromium(III) Porphyrin Complex

This research focuses on the molecular structure and dynamics of axial ligand-substitution reactions in chromium(III) porphyrin complexes, providing insights for the development of novel coordination compounds and catalysts (Inamo & Nakajima, 1998).

Synthesis of Novel Thieno[3,2-b]pyridines

This study presents the synthesis of 5- and 7-substituted thieno[3,2-b]pyridines, contributing to the development of heterocyclic compounds with potential applications in pharmaceutical and materials science (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12-7-8-14(9-15(12)20)21-17-10-26(24,25)11-18(17)22(19(21)23)16-6-4-3-5-13(16)2/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUQXPPPICGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.